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molecular formula C8H9NO3 B8777245 3,4-Dimethyl-2-nitrophenol CAS No. 816429-25-1

3,4-Dimethyl-2-nitrophenol

Cat. No. B8777245
M. Wt: 167.16 g/mol
InChI Key: WFOIXZNEMLWJNK-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

The reaction was carried out in a manner similar to Reference Example 20 a) except for using 15.7 g (129 mmol) of 3,4-dimethylphenol, 130 ml of acetic acid, 8 ml of water and 12.2 g (135 mmol) of 70% nitric acid. 3,4-Dimethyl-2-nitrophenol was thus obtained in the yield of 7.01 g (26.0%).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].C(O)(=O)C.[N+:14]([O-])([OH:16])=[O:15]>O>[CH3:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)O
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=CC1C)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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